molecular formula C7H10F3N3O B2491498 1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine CAS No. 1249244-67-4

1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine

Cat. No.: B2491498
CAS No.: 1249244-67-4
M. Wt: 209.172
InChI Key: JUCKDMKZEHTOTN-UHFFFAOYSA-N
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Description

1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C7H10F3N3O It is characterized by the presence of a trifluoroethoxy group attached to an ethyl chain, which is further connected to a pyrazol-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine typically involves the reaction of 2,2,2-trifluoroethanol with an appropriate ethylating agent to form 2-(2,2,2-trifluoroethoxy)ethyl intermediate. This intermediate is then reacted with a pyrazol-3-amine derivative under suitable conditions to yield the target compound. Common reagents used in these reactions include bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine is unique due to the combination of the trifluoroethoxy group and the pyrazol-3-amine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where both functionalities are required .

Properties

IUPAC Name

1-[2-(2,2,2-trifluoroethoxy)ethyl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3O/c8-7(9,10)5-14-4-3-13-2-1-6(11)12-13/h1-2H,3-5H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCKDMKZEHTOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1N)CCOCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249244-67-4
Record name 1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine
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